![molecular formula C15H14N4O2 B3819134 (6-methyl-1,3-benzodioxol-5-yl)(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amine](/img/structure/B3819134.png)
(6-methyl-1,3-benzodioxol-5-yl)(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amine
Overview
Description
(6-methyl-1,3-benzodioxol-5-yl)(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amine is a synthetic compound that has shown potential in scientific research applications. It is a complex molecule that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of (6-methyl-1,3-benzodioxol-5-yl)(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and inhibit the growth of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (6-methyl-1,3-benzodioxol-5-yl)(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amine in lab experiments is its specificity for certain enzymes and signaling pathways. However, one limitation is that it may not be effective in all types of cancer cells or neurological disorders.
Future Directions
Future research on (6-methyl-1,3-benzodioxol-5-yl)(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amine could focus on its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. It could also be studied for its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, research could focus on developing more efficient synthesis methods for the compound.
Scientific Research Applications
(6-methyl-1,3-benzodioxol-5-yl)(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amine has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. It has also been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-methyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-benzodioxol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-5-13-14(21-9-20-13)6-12(10)17-7-11-8-18-19-4-2-3-16-15(11)19/h2-6,8,17H,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYWKHGFFWCYEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NCC3=C4N=CC=CN4N=C3)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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